molecular formula C14H11ClO2 B8454072 5-Chloro-2-phenoxyacetophenone

5-Chloro-2-phenoxyacetophenone

Cat. No. B8454072
M. Wt: 246.69 g/mol
InChI Key: QURJXQASERTKFX-UHFFFAOYSA-N
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Patent
US08580972B2

Procedure details

A mixture of 307 g (1.62 mol) 2,5-dichloroacetophenone, 193 g (2.05 mol) of phenol, 302 g (2.19 mol) of potassium carbonate and 15 g (0.24 mol) of copper powder was stirred at 130° C. for 10 hours. The reaction mixture was cooled to room temperature, diluted with 500 mL of methyl tert-butyl ether and filtered. The filtered solid was washed with methyl tert-butyl ether and was discarded. The filtrate was washed twice with 500 mL of 1 M aqueous sodium hydroxide. The organic layer was extracted, dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue was mixed with 350 mL of methanol and stirred at 10° C. for 30 minutes. The resulting suspension was filtered, and the solid was washed with cold methanol, to obtain 236 g of 5-chloro-2-phenoxyacetophenone (compound XV) as an off-white solid. Yield: 58.9%.
Quantity
307 g
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step One
Name
copper
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1Cl)=O.[C:12]1(O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:19](=[O:22])([O-])[O-].[K+].[K+].[C:25]([O:29]C)(C)(C)C>[Cu]>[Cl:10][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:9]=1)[O:29][CH2:25][C:19]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
307 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Cl)Cl
Name
Quantity
193 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
302 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
15 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solid was washed with methyl tert-butyl ether
WASH
Type
WASH
Details
The filtrate was washed twice with 500 mL of 1 M aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with 350 mL of methanol
STIRRING
Type
STIRRING
Details
stirred at 10° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solid was washed with cold methanol

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1C=CC=C(OCC(=O)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 236 g
YIELD: PERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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